molecular formula C13H18O4 B1593473 Ethyl 3,4-diethoxybenzoate CAS No. 75332-44-4

Ethyl 3,4-diethoxybenzoate

Cat. No.: B1593473
CAS No.: 75332-44-4
M. Wt: 238.28 g/mol
InChI Key: UWWIFSJMLYCVGX-UHFFFAOYSA-N
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Description

Ethyl 3,4-diethoxybenzoate is a chemical compound with the molecular formula C13H18O4 . It has an average mass of 238.280 Da and a monoisotopic mass of 238.120514 Da . It is also known by other names such as 3,4-Diethoxybenzoic acid ethyl ester .


Synthesis Analysis

This compound can be synthesized through various methods, including the esterification of salicylic acid with ethanol and ethyl bromide, and the reaction of 3,4-diethoxybenzoyl chloride with ethanol in the presence of a base.


Molecular Structure Analysis

The molecular structure of this compound consists of a benzoic acid core with two ethoxy and two ethyl groups attached to it. The InChI code for this compound is 1S/C13H18O4/c1-4-15-11-8-7-10 (13 (14)17-6-3)9-12 (11)16-5-2/h7-9H,4-6H2,1-3H3 .


Physical and Chemical Properties Analysis

This compound has a melting point of 52-55 °C and a boiling point of 271-274 °C. It is soluble in alcohol and ether but insoluble in water. The compound has a molecular weight of 250.29 g/mol and a density of 1.12 g/cm³.

Scientific Research Applications

Synthesis and Chemical Structure Analysis

Ethyl 3,4-diethoxybenzoate and related compounds have been a focus in chemical synthesis and structural analysis. For example, Rimaz et al. (2009) synthesized a compound from the reaction of ethyl anthranilate with thiophosgene, leading to various derivatives including ethyl 2-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl) benzoate. The structure of these compounds was confirmed using techniques like IR, NMR spectroscopy, and X-ray structure determination (Rimaz et al., 2009).

Polyphenol Analysis in Wood

Garland et al. (1986) explored methods for determining polyphenols in wood by chemically degrading the wood and measuring the products by gas chromatography. They found that Eucalyptus marginata heartwood produced mthis compound, highlighting its significance in the analysis of wood components (Garland et al., 1986).

Anticancer Applications

Research by Han et al. (2014) on ethyl-3,4-dihydroxybenzoate, a compound related to this compound, showed that it induced cell autophagy and apoptosis in esophageal squamous cell carcinoma cells. This was achieved through the up-regulation of genes like BNIP3 and NDRG1, suggesting its potential in cancer therapy (Han et al., 2014).

Environmental and Photocatalytic Studies

Li et al. (2017) investigated the environmental behavior of UV filters like Ethyl-4-aminobenzoate, a compound similar to this compound. They focused on its occurrence in water sources and evaluated its transformation products, providing insights into its environmental fate and potential applications in environmental sciences (Li et al., 2017).

Safety and Hazards

Ethyl 3,4-diethoxybenzoate is classified under GHS07 and has a signal word of warning . The hazard statements include H302-H315-H319-H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

Properties

IUPAC Name

ethyl 3,4-diethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O4/c1-4-15-11-8-7-10(13(14)17-6-3)9-12(11)16-5-2/h7-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWWIFSJMLYCVGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10342983
Record name Ethyl 3,4-diethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75332-44-4
Record name Ethyl 3,4-diethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

According to the procedure described in Example 6A Step 1, a mixture of ethyl 3,4-dihydroxybenzoate (5.465 g, 30 mmol), bromoethane (7.192 g, 66 mmol), and K2CO3 (9.122 g, 66 mmol) in DMF (50 mL) was heated at 50° C. for 5 hours, to afford ethyl 3,4-diethoxybenzoate as solid (6.439 g, 90%). 1H NMR (300 MHz, CDCl3) δ 7.65 (dd, 1H), 7.55 (d, 1H), 6.87 (d, 1H), 4.35 (q, 2H), 4.15 (q, 4H), 1.48 (m, 6H), 1.38 (t, 3H); LC-MS (ESI) m/z 239 (M+H)+.
Quantity
5.465 g
Type
reactant
Reaction Step One
Quantity
7.192 g
Type
reactant
Reaction Step One
Name
Quantity
9.122 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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